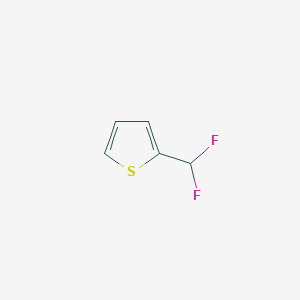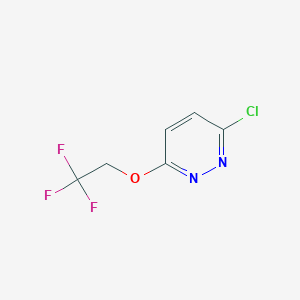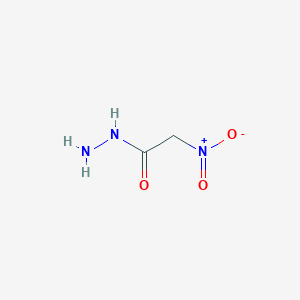![molecular formula C47H86NO8P B3044085 [(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 84271-00-1](/img/structure/B3044085.png)
[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
This compound is also known as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine . It’s a complex combination of diglycerides of fatty acids linked to the choline ester of phosphoric acid . It’s also referred to as 1-hexadecanoyl-sn-glycero-3-phosphocholine .
Molecular Structure Analysis
The molecular formula of this compound is C42H82NO8P . The molecular weight is 760.076 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis
The compound has an average mass of 621.783 Da and a monoisotopic mass of 621.400574 Da .Scientific Research Applications
Megakaryocytic Differentiation in Myeloid Leukemia Cells
A derivative of this compound, 2-(trimethylammonium)ethyl (R)-3-methoxy-3-oxo-2-stearamidopropyl phosphate, has been found to induce megakaryocytic differentiation in myeloid leukemia cells and primary human CD34+ hematopoietic stem cells. This is significant in understanding the molecular mechanisms of megakaryocytic differentiation and could potentially be used in therapeutic approaches for thrombocytopenia (Limb et al., 2015).
Osteoclast Maturation and Bone Resorption
Another study found that 2-(trimethylammonium) ethyl (R)-3-methoxy-3-oxo-2-stearamidopropyl phosphate can suppress osteoclast maturation and bone resorption, impacting the treatment of bone loss associated with increased osteoclast activity. This could represent a new class of antiresorptive drugs (Park et al., 2014).
Biomembrane Adhesive
2-(methacryloyloxy)ethyl choline phosphate, a related compound, has been used to create a universal biomembrane adhesive, which exhibits rapid attachment to mammalian cell membranes. This has potential applications in tissue engineering and drug delivery (Yu et al., 2013).
Enhancement of Thrombopoietin-Induced Megakaryocytic Differentiation
A study demonstrated that a synthetic phospholipid closely related to the compound enhances megakaryopoiesis and plateletogenesis from primary hematopoietic stem cells when combined with thrombopoietin. This suggests its utility in efficient platelet production and cell-based therapy (Kim et al., 2019).
Surface Functionalization for Technological Applications
Surface-initiated atom transfer radical polymerization of a similar compound, 2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate, has been explored for functionalizing surfaces with specific properties, particularly in biomedical and technological applications (Barthélémy et al., 2011).
Lithium-Ion Battery Performance
Tris(2-(thiophen-2-yl) ethyl) phosphate, a structurally related chemical, was used to enhance the electronic and ionic conductivities of cathode electrolyte interphase in high-voltage lithium-ion batteries, demonstrating its potential in improving battery performance (Liang et al., 2019).
Mechanism of Action
Target of Action
The primary target of 16:0-23:2 Diyne PC, also known as 3,5,8-Trioxa-4-phosphahentriaconta-18,20-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxohexadecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)- or [(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, is the cell membrane . This compound is a type of liposome , which is designed to mimic the biological phospholipid membrane .
Mode of Action
16:0-23:2 Diyne PC interacts with its target by integrating into the cell membrane. It can trap highly polar, water-soluble payloads in its internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer . This allows the compound to deliver various types of drugs or other substances directly to cells.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 16:0-23:2 Diyne PC are largely determined by its liposomal nature. Liposomes can enhance the bioavailability of both water-soluble and lipophilic drugs by facilitating their passage across the cell membrane .
Result of Action
The molecular and cellular effects of 16:0-23:2 Diyne PC’s action depend on the specific payloads it carries. For example, when used to deliver antisense oligonucleotides, it can help overcome problems such as inefficient cellular uptake and rapid loss in the body .
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3/t45-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCRBIQENPXTJ-WBVITSLISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H86NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)
![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)




![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)
